(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid
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Overview
Description
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid typically involves the reaction of a suitable thiadiazole derivative with a butanoic acid derivative. One common method involves the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide as a starting material. This compound is reacted with an appropriate butanoic acid derivative under specific conditions, such as the presence of a catalyst and a suitable solvent .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-thiadiazole derivatives
- Thiazole derivatives
Uniqueness
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is unique due to its specific structure, which combines a thiadiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O3S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
PTRIVZZCQGIBID-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CN=NS1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=NS1 |
Origin of Product |
United States |
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